molecular formula C18H29NO B216150 1-[6-(2-Methylphenoxy)hexyl]piperidine

1-[6-(2-Methylphenoxy)hexyl]piperidine

Cat. No.: B216150
M. Wt: 275.4 g/mol
InChI Key: AXPKFYKRNXULMW-UHFFFAOYSA-N
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Description

1-[6-(2-Methylphenoxy)hexyl]piperidine is a piperidine derivative featuring a hexyl chain substituted at the 1-position of the piperidine ring, with a 2-methylphenoxy group attached to the terminal carbon of the hexyl chain. Piperidine derivatives are widely studied for their diverse pharmacological properties, including central nervous system (CNS) modulation, enzyme inhibition, and receptor binding . The structural uniqueness of this compound lies in its extended alkyl chain and aromatic substitution, which may influence lipophilicity, bioavailability, and target interactions.

Properties

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

1-[6-(2-methylphenoxy)hexyl]piperidine

InChI

InChI=1S/C18H29NO/c1-17-11-5-6-12-18(17)20-16-10-3-2-7-13-19-14-8-4-9-15-19/h5-6,11-12H,2-4,7-10,13-16H2,1H3

InChI Key

AXPKFYKRNXULMW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCCCCCN2CCCCC2

Canonical SMILES

CC1=CC=CC=C1OCCCCCCN2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • 1-[6-(2-Nitro-1H-imidazol-1-yl)hexyl]piperidine (): This compound replaces the 2-methylphenoxy group with a nitroimidazole moiety. Nitroimidazoles are known for their antimicrobial and radiosensitizing properties, suggesting that substituent choice significantly alters biological activity.
  • 1-[2-(2-(1-Naphthyl)-4-hexenyloxy)ethyl]piperidine phosphate (): The naphthyl group introduces a larger aromatic system compared to 2-methylphenoxy. However, the hexenyloxy chain’s unsaturation may reduce metabolic stability compared to the saturated hexyl chain in the target compound .
  • 1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (): This derivative demonstrates potent α-glucosidase inhibition (IC50 = 0.207 mM), attributed to polar hydroxyl and methoxy groups that facilitate hydrogen bonding with the enzyme. In contrast, the target compound’s nonpolar 2-methylphenoxy group may prioritize membrane permeability over direct enzyme interaction .

Physicochemical Properties

  • Lipophilicity: The hexyl chain and 2-methylphenoxy group likely increase logP compared to polar derivatives like the α-glucosidase inhibitor in . This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Accessibility : Analogous compounds (e.g., ) utilize reductive amination (NaBH3CN) or hydride reduction (Super-Hydride®) for piperidine functionalization. The target compound’s synthesis may involve similar strategies for alkyl chain attachment .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituent Biological Activity Notable Properties
1-[6-(2-Methylphenoxy)hexyl]piperidine 2-Methylphenoxyhexyl Hypothetical CNS modulation High lipophilicity
1-BCP () 1,3-Benzodioxol-5-ylcarbonyl Anti-fatigue (AMPA binding) Moderate logP, polar groups
PCP () 1-Phenylcyclohexyl NMDA receptor antagonism High CNS penetration
1-Acetyl-piperidin-4-one () Acetyl, methoxyphenyl Antimicrobial Crystallographically stable

Table 2: Pharmacokinetic Parameters (Hypothetical)

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound 4.2 0.05 Moderate (CYP3A4)
1-BCP () 2.8 0.3 High
PCP () 3.5 0.1 Low

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